molecular formula C22H21N3O5S2 B14103722 N-(3,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(3,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14103722
M. Wt: 471.6 g/mol
InChI Key: ABTURUYNYIYFRK-UHFFFAOYSA-N
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Description

This compound is a thienopyrimidine derivative functionalized with a 3,5-dimethoxyphenylacetamide group and a 2-(thiophen-2-yl)ethyl substituent. Thienopyrimidine scaffolds are widely explored for their pharmacological properties, including kinase inhibition and anticancer activity . The 3,5-dimethoxyphenyl group may improve solubility and electronic properties, while the thiophen-2-yl ethyl chain could influence steric and hydrophobic interactions .

Properties

Molecular Formula

C22H21N3O5S2

Molecular Weight

471.6 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H21N3O5S2/c1-29-15-10-14(11-16(12-15)30-2)23-19(26)13-25-18-6-9-32-20(18)21(27)24(22(25)28)7-5-17-4-3-8-31-17/h3-4,6,8-12H,5,7,13H2,1-2H3,(H,23,26)

InChI Key

ABTURUYNYIYFRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3)OC

Origin of Product

United States

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound belonging to the thienopyrimidine class. Its unique structure suggests potential biological activities that could be harnessed for therapeutic applications, particularly in cancer and inflammatory diseases.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N3O5SC_{23}H_{20}N_{3}O_{5}S, with a molecular weight of 469.5 g/mol. The compound features a thieno[3,2-d]pyrimidine core and has substituents that may enhance its biological properties.

Anticancer Potential

Research indicates that compounds within the thienopyrimidine class exhibit anticancer properties. This compound is hypothesized to interact with specific cellular pathways involved in tumor growth and proliferation. Preliminary studies have suggested that similar compounds can inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound's structural features suggest it may also possess anti-inflammatory properties. The presence of the thiophene moiety is known to enhance interactions with inflammatory mediators. In vitro studies have shown that related thienopyrimidines can reduce pro-inflammatory cytokine production, indicating potential for treating inflammatory diseases.

Case Studies

  • In Vitro Studies : A study evaluated the antibacterial activity of structurally similar thienopyrimidines against various bacterial strains using the disk diffusion method. Results indicated that modifications in side chains significantly influenced biological activity (Table 1) .
    CompoundGram-positive Activity (µg/mL)Gram-negative Activity (µg/mL)
    4a25≥200
    4b12.5≥200
    8aMildWeak
  • Binding Affinity Studies : Interaction studies using surface plasmon resonance have been proposed to assess the binding affinities of this compound with various enzymes and receptors. Such studies are crucial for elucidating its mechanism of action and potential therapeutic effects.

The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to ensure high yields and purity . The integration of both fluorinated and dimethoxy groups enhances lipophilicity and modifies pharmacokinetic properties compared to its analogs.

Comparative Analysis with Similar Compounds

A comparative analysis with other thienopyrimidine derivatives reveals distinct biological activities attributed to specific functional groups:

Compound NameStructural FeaturesNotable Activities
Thienopyrimidine ASimilar thienopyrimidine coreAnticancer
Thienopyrimidine BFluorobenzyl substitutionAnti-inflammatory
Dimethoxyphenyl DerivativeDimethoxyphenol groupAntioxidant

The unique combination of functional groups in this compound may confer distinct biological activities not observed in other similar compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

  • Structure: Features a pyrimidinone core linked to a dichlorophenylacetamide via a thioether bridge.
  • Synthesis : Synthesized via alkylation of 6-methyl-2-thiopyrimidin-4-one with N-aryl-substituted 2-chloroacetamides, yielding 80% .
  • Properties :
    • Melting point: 230°C
    • ¹H NMR (DMSO-d6): δ 12.50 (NH), 10.10 (NHCO), 7.82 (Ar-H) .

N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide

  • Structure: Contains a cyclopenta-fused thienopyrimidine core and a phenoxyacetamide substituent.
  • Synthesis : Prepared via nucleophilic substitution, yielding 53% .
  • Properties :
    • Melting point: 197–198°C
    • LC-MS: m/z 326.0 [M+H]⁺ .
  • Key Differences : The cyclopenta fusion reduces ring flexibility compared to the thiophen-2-yl ethyl chain in the target compound, which may impact conformational adaptability in biological systems.

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Structure : Includes a thietane (3-membered sulfur ring) substituent on the pyrimidine core.
  • Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-pyrimidin-2-ylthio)acetate and 2-chloromethylthiirane .
  • Key Differences : The thietane group introduces strain and unique sulfur reactivity, contrasting with the thiophene moiety in the target molecule.

Comparative Data Table

Property/Feature Target Compound 2.1 (Dichlorophenyl Derivative) 2.2 (Cyclopenta-Fused Derivative)
Core Structure Thieno[3,2-d]pyrimidine-2,4-dione Pyrimidinone Cyclopenta-fused thienopyrimidine
Substituent 3,5-Dimethoxyphenylacetamide + thiophen-2-ylethyl 2,3-Dichlorophenylacetamide Phenoxyacetamide
Synthetic Yield Not reported 80% 53%
Melting Point Not reported 230°C 197–198°C
Mass Data Not reported m/z 344.21 [M+H]⁺ m/z 326.0 [M+H]⁺

Key Structural and Functional Insights

Electronic Effects :

  • The 3,5-dimethoxyphenyl group (electron-donating) in the target compound may enhance solubility and π-π stacking compared to electron-withdrawing dichlorophenyl groups .
  • Thiophene vs. thietane: Thiophene’s aromaticity supports stable hydrophobic interactions, whereas thietane’s strain may confer unique reactivity .

Synthetic Efficiency :

  • Higher yields (e.g., 80% for compound 2.1) are achieved with simpler alkylation steps, while fused-ring systems (e.g., compound 2.2) show lower yields due to steric challenges .

Biological Potential: Thienopyrimidine derivatives are often investigated for kinase inhibition, but the target compound’s dimethoxyphenyl and thiophen-ethyl groups may position it for studies in chemotaxis or 3D cell culture models, as suggested by .

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